Empagliflozin Bromo Impurity/Empagliflozin Impurity 23

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

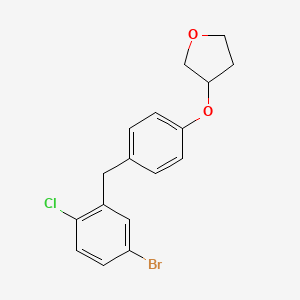

Empagliflozin Bromo Impurity, also known as Empagliflozin Impurity 23, is a by-product formed during the synthesis of Empagliflozin, a medication used to treat type 2 diabetes. Impurities in pharmaceutical compounds are critical to identify and control as they can affect the efficacy and safety of the drug. Empagliflozin Bromo Impurity is one such impurity that needs to be monitored during the production of Empagliflozin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Empagliflozin Bromo Impurity involves several steps. One common method includes the use of (S)-3-(4-nitrophenoxy) tetrahydrofuran as a starting material. This compound is dissolved in a reaction solvent, and a catalyst such as ferric trichloride hexahydrate and activated carbon is added. The mixture is then heated to a specific temperature, and a reducing agent like hydrazine hydrate is added dropwise. The reaction is stirred, heated, and refluxed to produce the desired impurity .

Industrial Production Methods

In industrial settings, the production of Empagliflozin Bromo Impurity follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure the consistent formation of the impurity. High-performance liquid chromatography (HPLC) is often used to monitor and quantify the impurity during production .

Chemical Reactions Analysis

Types of Reactions

Empagliflozin Bromo Impurity undergoes various chemical reactions, including:

Reduction: The impurity can be reduced using reducing agents like hydrazine hydrate.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Oxidation: The impurity can be oxidized under specific conditions to form different products.

Common Reagents and Conditions

Reducing Agents: Hydrazine hydrate is commonly used for reduction reactions.

Catalysts: Ferric trichloride hexahydrate and activated carbon are used as catalysts.

Solvents: Organic solvents like acetonitrile and water mixtures are used in the reactions.

Major Products Formed

Scientific Research Applications

Empagliflozin Bromo Impurity has several scientific research applications, including:

Pharmaceutical Research: It is used in the quality control and stability studies of Empagliflozin to ensure the safety and efficacy of the drug.

Analytical Chemistry: The impurity is used to develop and validate analytical methods, such as HPLC, for the quantification of impurities in pharmaceutical compounds.

Toxicology Studies: Research on the impurity helps in understanding its potential toxic effects and establishing safe limits for its presence in the final drug product.

Mechanism of Action

The mechanism of action of Empagliflozin Bromo Impurity is not well-studied, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence can affect the overall mechanism of Empagliflozin by potentially interacting with the same molecular targets and pathways. Empagliflozin itself works by inhibiting the sodium-glucose co-transporter 2 (SGLT2), reducing glucose reabsorption in the kidneys and promoting glucose excretion in the urine .

Comparison with Similar Compounds

Empagliflozin Bromo Impurity can be compared with other impurities formed during the synthesis of Empagliflozin, such as:

Reduction Product: Formed by the reduction of Empagliflozin.

Ring-Opening Product: Formed by the ring-opening reaction of Empagliflozin.

Deglucosylation Product: Formed by the removal of glucose from Empagliflozin.

These impurities share similar synthetic routes and reaction conditions but differ in their chemical structures and properties. Empagliflozin Bromo Impurity is unique due to its specific formation pathway and the presence of a bromine atom in its structure.

Properties

IUPAC Name |

3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]oxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrClO2/c18-14-3-6-17(19)13(10-14)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNLNKBDQXGMAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13387979.png)

![2-[3-[[6-(aminomethyl)-3-azanyl-3,4-dihydro-2H-pyran-2-yl]oxy]-4-azanyl-6-(ethylamino)-2-oxidanyl-cyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid](/img/structure/B13387984.png)

![2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13387987.png)

![N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride](/img/structure/B13388017.png)

![[4,5-Dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B13388024.png)

![2-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[3-[4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B13388035.png)

![(2S)-3-(1H-indol-3-yl)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]-2-[(4-nitrophenyl)carbamoylamino]propanamide](/img/structure/B13388047.png)